NVS-BPTF-C -

NVS-BPTF-C

Catalog Number: EVT-1535324
CAS Number:
Molecular Formula: C26H29FN8O3S
Molecular Weight: 552.6294
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NVS-BPTF-C is a negative control for NVS-BPTF-1 (GLXC-20995).
Overview

NVS-BPTF-C is a chemical compound developed as a negative control in the study of BPTF (bromodomain and PHD finger containing transcription factor) inhibitors. It is structurally similar to its active counterpart, NVS-BPTF-1, which has shown potent activity against BPTF. The primary role of BPTF is in transcriptional regulation and chromatin remodeling, making it a target of interest in cancer research and other biological studies .

Source

NVS-BPTF-C was developed through a collaboration between Novartis and the Structural Genomics Consortium. This partnership aims to create selective chemical probes that can aid in understanding the biological functions of BPTF and its implications in signaling pathways related to cell proliferation and survival .

Classification

NVS-BPTF-C is classified as a small molecule inhibitor specifically targeting the bromodomain of BPTF. Its classification falls within the broader category of chemical probes used in molecular biology to study protein interactions and functions .

Synthesis Analysis

Methods

The synthesis of NVS-BPTF-C involves multiple steps that are typically outlined in retrosynthetic analyses. The compound is derived from various precursors that are modified to enhance specificity and potency against BPTF. While detailed synthetic routes for NVS-BPTF-C are not extensively documented, its structural relationship with NVS-BPTF-1 suggests that similar synthetic strategies may be employed .

Technical Details

The synthesis process likely incorporates techniques such as:

  • Functional Group Modifications: Altering specific functional groups to optimize binding affinity.
  • Purification Techniques: Utilizing chromatography methods to isolate the desired compound from by-products.
  • Characterization: Employing spectroscopic methods (e.g., NMR, mass spectrometry) to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of NVS-BPTF-C is closely related to that of NVS-BPTF-1, with minor modifications that reduce its binding affinity to BPTF. The InChI string for NVS-BPTF-C indicates a complex arrangement typical of small molecule inhibitors designed for protein interaction .

Data

Key structural data includes:

  • Molecular Formula: C26H29FN8O3S
  • Molecular Weight: Approximately 500 g/mol
  • Structural Features: Contains multiple aromatic rings and nitrogenous groups, contributing to its interaction profile with biological targets.
Chemical Reactions Analysis

Reactions

NVS-BPTF-C does not exhibit significant activity against BPTF or other kinases tested in various assays. It serves primarily as a negative control in experiments designed to evaluate the efficacy of more potent inhibitors like NVS-BPTF-1. The lack of binding affinity suggests that it does not participate in meaningful chemical reactions relevant to BPTF inhibition .

Technical Details

The evaluation of NVS-BPTF-C's reactivity typically involves:

  • Binding Assays: Measuring the interaction with target proteins using techniques like surface plasmon resonance or fluorescence-based assays.
  • Thermal Stability Assays: Assessing how the presence of this compound affects protein stability under various conditions.
Mechanism of Action

Process

As a negative control, NVS-BPTF-C does not actively inhibit BPTF but is used to compare against more potent inhibitors. Understanding its mechanism involves recognizing how its structural features fail to engage effectively with the bromodomain of BPTF compared to NVS-BPTF-1.

Data

In assays, NVS-BPTF-C showed no significant engagement with BPTF, highlighting its role as an ineffective inhibitor. This lack of action allows researchers to better interpret results obtained from studies using active compounds .

Physical and Chemical Properties Analysis

Physical Properties

NVS-BPTF-C is expected to have properties typical of small organic molecules:

  • Solubility: Likely soluble in organic solvents but less so in water.
  • Stability: Stability under standard laboratory conditions, though specific data on degradation or stability under stress conditions (heat, light) are not provided.

Chemical Properties

Chemical properties include:

  • Reactivity: Minimal reactivity due to its design as a negative control.
  • Binding Affinity: Reported binding affinity with BPTF is 1.67 µM, indicating low interaction compared to potent inhibitors like NVS-BPTF-1 .
Applications

NVS-BPTF-C serves primarily as a scientific tool in research focused on understanding the function of BPTF within cellular processes. Its applications include:

  • Control in Biological Assays: Used alongside active compounds to validate experimental results.
  • Research on Cancer Biology: Helps elucidate pathways involving BPTF, particularly in studies related to transcriptional regulation and chromatin dynamics .
Introduction to BPTF and Its Biological Context

BPTF in Chromatin Remodeling and Transcriptional Regulation

Bromodomain PHD Finger Transcription Factor (BPTF) serves as the principal scaffolding subunit of the Nucleosome Remodeling Factor (NURF) complex, an evolutionarily conserved ISWI-family chromatin remodeling machinery. BPTF facilitates ATP-dependent nucleosome sliding and transcriptional activation by recruiting the hNURF complex to specific genomic loci through its multimodal domain architecture. This includes:

  • A bromodomain that recognizes acetylated lysine residues (e.g., H4K16ac)
  • Two PHD fingers that bind methylated histones (H3K4me2/3)
  • DDT domain for DNA association
  • LXXLL motifs for nuclear receptor interactions [1] [8]

BPTF’s structural domains enable combinatorial reading of epigenetic marks, positioning it as a critical regulator of chromatin accessibility. Genetic studies demonstrate that BPTF knockout is embryonically lethal in mice due to defective trophoblast differentiation, underscoring its non-redundant role in developmental gene regulation [1] [8]. In embryonic stem cells, BPTF maintains pluripotency by remodeling chromatin at key developmental loci, establishing its fundamental role in epigenetic homeostasis [6].

Table 1: Functional Domains of BPTF and Their Roles

DomainMolecular FunctionBiological Role
BromodomainBinds acetylated lysines (e.g., H4K16ac)Recruits NURF to acetylated chromatin regions
PHD FingersRecognizes H3K4me2/3 marksTargets active promoters and enhancers
DDT DomainFacilitates DNA bindingAnchors remodeling complex to nucleosomes
LXXLL MotifsInteracts with nuclear receptorsIntegrates hormone signaling with chromatin states

Role of BPTF Bromodomain in Epigenetic Signaling

The BPTF bromodomain exemplifies a Class I acetyl-lysine reader domain characterized by a deep, hydrophobic binding pocket. Structural analyses reveal unique features that distinguish it from other bromodomains:

  • An "acidic triad" composed of residues D2957, D2960, and E2964 forms a polar interaction surface critical for ligand specificity [4] [7]
  • Gatekeeper residue F3013 enables π-stacking interactions with aromatic inhibitor scaffolds
  • Conserved asparagine N3007 hydrogen-bonds to acetyl-mimetic groups of ligands [7]

This domain selectively engages histone H4 acetylated at lysine 16 (H4K16ac), a mark associated with actively transcribed genomic regions. Disruption of this interaction impairs NURF-mediated chromatin remodeling, leading to aberrant expression of oncogenes like c-Myc. The bromodomain’s druggability has been computationally predicted, with binding pockets exhibiting favorable properties for small-molecule engagement [4] [10].

BPTF Dysregulation in Oncogenesis and Disease Pathogenesis

BPTF is genomically amplified and overexpressed across diverse malignancies, functioning as a master oncogenic coordinator:

  • Copy number gains at chromosome 17q24.3 occur in 34.1% of breast cancers (8.2% amplified) and 67% of lung cancers, correlating with advanced tumor stage and poor prognosis [3] [10]
  • Transcriptional upregulation drives melanoma progression by transducing MITF-dependent pro-survival signals and MAPK pathway activation [1] [8]
  • Mechanistic contributions include:
  • Sustaining c-Myc transcriptional activity by facilitating chromatin recruitment [7] [10]
  • Activating PI3K/AKT signaling through suppression of PTEN [10]
  • Promoting glycolytic metabolism via HIF1α/circPDK1/miR-628-3p axis in pancreatic cancer [9]

Table 2: BPTF Alterations in Human Cancers

Cancer TypeAlteration FrequencyKey Pathogenic MechanismsClinical Correlation
Triple-Negative Breast Cancer34.1% gain, 8.2% ampPI3K/AKT hyperactivation; c-Myc stabilizationReduced overall survival
Non-Small Cell Lung Cancer67% gain at 17q24.3MAPK pathway activation; RAF1 co-expressionAdvanced stage; metastasis
MelanomaRecurrent amplificationMITF survival signaling; BRAF synergyTherapy resistance
T-cell LymphomaOverexpressionRAF1/MAPK co-activation; apoptosis evasionTumor progression and chemoresistance
Pancreatic CancercircPDK1/BPTF axisc-Myc driven glycolysisReduced survival; biomarker potential

Properties

Product Name

NVS-BPTF-C

IUPAC Name

7-((1-Cyclopropyl-1H-pyrazol-4-yl)amino)-2-((2-fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)amino)-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C26H29FN8O3S

Molecular Weight

552.6294

InChI

InChI=1S/C26H29FN8O3S/c1-17-25(30-23-7-6-21(13-22(23)27)39(37,38)33-11-9-32(2)10-12-33)31-24-8-3-18(15-34(24)26(17)36)29-19-14-28-35(16-19)20-4-5-20/h3,6-8,13-16,20,29-30H,4-5,9-12H2,1-2H3

InChI Key

BFSKPRUNBBMNCF-UHFFFAOYSA-N

SMILES

O=C1C(C)=C(NC2=CC=C(S(=O)(N3CCN(C)CC3)=O)C=C2F)N=C4N1C=C(NC5=CN(C6CC6)N=C5)C=C4

Solubility

Soluble in DMSO

Synonyms

NVS-BPTF-C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.